1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione
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Overview
Description
1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with azepane derivatives. One common method includes the cyclocondensation of imidazolidine-2-thione with azepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into corresponding thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere at low temperatures.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antitumor and antiviral activities.
Industry: Utilized in the development of new materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. The azepane rings may also interact with biological membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: A simpler analog without the azepane rings, known for its antimicrobial properties.
1,3-Diazepane-2-thione: Contains a diazepane ring instead of azepane, with similar chemical reactivity.
1,3-Bis(morpholinomethyl)imidazolidine-2-thione: Contains morpholine rings, used in similar applications but with different solubility and reactivity profiles.
Uniqueness
1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione is unique due to the presence of azepane rings, which enhance its chemical stability and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1,3-bis(azepan-1-ylmethyl)imidazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N4S/c22-17-20(15-18-9-5-1-2-6-10-18)13-14-21(17)16-19-11-7-3-4-8-12-19/h1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJIKAWFIECME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CN2CCN(C2=S)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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